1-(4-Chlorophenyl)-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea
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Overview
Description
1-(4-Chlorophenyl)-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea is a chemical compound known for its unique structure and properties It is characterized by the presence of an imidazolidinylidene ring, a p-chlorophenyl group, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-methyl-4-oxo-2-imidazolidinylidene with p-chlorophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions, and in the presence of a catalyst like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the p-chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced imidazolidinylidene derivatives.
Substitution: Formation of substituted phenylurea derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Disodium (1-methyl-4-oxoimidazolidin-2-ylidene)phosphoramidate
- Phosphoramidic acid, (1-methyl-4-oxo-2-imidazolidinylidene)-, disodium salt
Uniqueness
1-(4-Chlorophenyl)-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C11H11ClN4O2 |
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Molecular Weight |
266.68 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea |
InChI |
InChI=1S/C11H11ClN4O2/c1-16-6-9(17)14-10(16)15-11(18)13-8-4-2-7(12)3-5-8/h2-5H,6H2,1H3,(H2,13,14,15,17,18) |
InChI Key |
RLMQUNASFASQQF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(=O)NC1=NC(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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